molecular formula C12H11NO3 B15135536 ethyl 2-oxo-3H-quinoline-3-carboxylate

ethyl 2-oxo-3H-quinoline-3-carboxylate

Cat. No.: B15135536
M. Wt: 217.22 g/mol
InChI Key: RHJAVHMLSVNUDE-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound features a quinoline core with an ethyl ester group at the 3-position and a keto group at the 2-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3H-quinoline-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline-3-carbaldehyde with diethyl malonate in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, leading to the formation of the desired product after purification.

Another method involves the cyclization of 3-formyl-2-selenoquinolines with diethyl malonate . This reaction also requires catalytic amounts of piperidine and is carried out under similar conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 3-position, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2,3-dione, 2-hydroxyquinoline, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-oxo-3H-quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3H-quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Ethyl 2-oxo-3H-quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 2-oxo-3H-quinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7,9H,2H2,1H3

InChI Key

RHJAVHMLSVNUDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=C2C=CC=CC2=NC1=O

Origin of Product

United States

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